molecular formula C16H25NO B181120 N,N-dibutyl-4-methylbenzamide CAS No. 6315-11-3

N,N-dibutyl-4-methylbenzamide

Cat. No.: B181120
CAS No.: 6315-11-3
M. Wt: 247.38 g/mol
InChI Key: FSLKSAINLFCHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-4-methylbenzamide is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.3758 It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and a methyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N,N-dibutyl-4-methyl- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of high temperatures and specific catalysts to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, as mentioned above, can be scaled up for industrial production, providing a sustainable and efficient pathway.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N,N-dibutyl-4-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N,N-dibutyl-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N,N-dibutyl-4-methyl- involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-dibutyl-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer butyl chains compared to ethyl groups in similar compounds can affect its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

6315-11-3

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-dibutyl-4-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3

InChI Key

FSLKSAINLFCHGA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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